Propyl 2-(3-oxopiperazin-2-yl)acetate

Overview

Description

“Propyl 2-(3-oxopiperazin-2-yl)acetate” is a chemical compound . It is used in scientific research.

Molecular Structure Analysis

The molecular structure of “Propyl 2-(3-oxopiperazin-2-yl)acetate” is not explicitly provided in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving “Propyl 2-(3-oxopiperazin-2-yl)acetate” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “Propyl 2-(3-oxopiperazin-2-yl)acetate” are not explicitly provided in the available resources .Scientific Research Applications

Anti-Inflammatory Pharmaceuticals

Propyl 2-(3-oxopiperazin-2-yl)acetate: has been studied for its potential use in the development of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a key intermediate in synthesizing compounds with pronounced anti-inflammatory and analgesic activities, such as (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid . This compound has shown a very low toxicity profile, which is advantageous over traditional NSAIDs.

Analgesic Drug Development

The compound’s derivatives have been explored for their analgesic properties. By modifying the core structure of Propyl 2-(3-oxopiperazin-2-yl)acetate , researchers aim to develop new analgesic medications that could potentially offer better pain management with fewer side effects .

Synthesis of Heterocyclic Systems

In organic chemistry, Propyl 2-(3-oxopiperazin-2-yl)acetate is used to synthesize new heterocyclic systems through 1,3-dipolar cycloaddition reactions. These reactions can produce complex structures like decahydro-3bH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]pyrazine , which have various applications in medicinal chemistry.

Drug Metabolite Research

This compound is also significant in pharmacokinetic studies as it is a metabolite of certain drugs. Understanding its behavior and transformation in the body can provide insights into drug metabolism and excretion processes .

Chemical Library Construction

Propyl 2-(3-oxopiperazin-2-yl)acetate: is included in chemical libraries for early discovery research. It is provided to researchers as part of a collection of unique chemicals, which are used for high-throughput screening to identify active compounds for drug development .

Polyheterocyclic Structure Creation

The compound is a precursor for generating cyclic azomethine ylides, which can undergo further reactions to create polyheterocyclic structures. These structures are valuable in the design of complex molecules for pharmaceutical applications .

Reductive Amination Processes

It can be used in reductive amination processes to produce a variety of amines. These amines are essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Drug Manufacturing Processes

Lastly, Propyl 2-(3-oxopiperazin-2-yl)acetate is a promising candidate for drug development and manufacturing processes due to its unique chemical structure. It can be utilized in various stages of drug synthesis to improve the efficiency and yield of the manufacturing process.

Safety and Hazards

The safety data sheet for a related compound, Ethyl 2-(3-oxo-2-piperazinyl)acetate, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name |

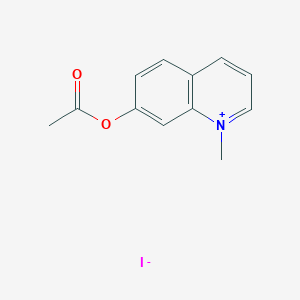

propyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-5-14-8(12)6-7-9(13)11-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNSEXYFBJTZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

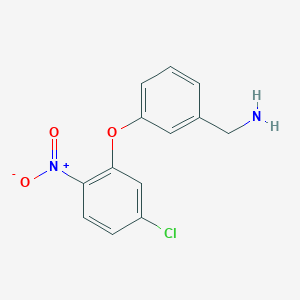

CCCOC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406446 | |

| Record name | Propyl 2-(3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-(3-oxopiperazin-2-yl)acetate | |

CAS RN |

90770-36-8 | |

| Record name | Propyl 2-(3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)

![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)